BenchChemオンラインストアへようこそ!

biotinyl-Lys(Fmoc)-OH

Solid-phase peptide synthesis Biotinylation reagent solubility Automated SPPS compatibility

Biotinyl-Lys(Fmoc)-OH (CAS 146987-10-2), systematically named Nα-Fmoc-Nε-biotinyl-L-lysine, is a modified L-lysine derivative that combines an Fmoc-protected α-amino group with a biotin moiety attached directly to the ε-amino side chain. With molecular formula C₃₁H₃₈N₄O₆S and a molecular weight of 594.7 g/mol, this crystalline powder (white to off-white) serves as a pre-activated building block for incorporating biotin affinity tags at internal or C-terminal positions during Fmoc solid-phase peptide synthesis (SPPS).

Molecular Formula C31H38N4O6S
Molecular Weight 594.7 g/mol
Cat. No. B8254126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebiotinyl-Lys(Fmoc)-OH
Molecular FormulaC31H38N4O6S
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NC(CCCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)NC(=O)N2
InChIInChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)34-30(39)35-28)33-24(29(37)38)13-7-8-16-32-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,40)(H,33,36)(H,37,38)(H2,34,35,39)/t24-,25-,26-,28-/m0/s1
InChIKeyGEEYYVYJKIHWKS-OBXRUURASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-Lys(Fmoc)-OH: A Core Fmoc-SPPS Building Block for Site-Specific Peptide Biotinylation


Biotinyl-Lys(Fmoc)-OH (CAS 146987-10-2), systematically named Nα-Fmoc-Nε-biotinyl-L-lysine, is a modified L-lysine derivative that combines an Fmoc-protected α-amino group with a biotin moiety attached directly to the ε-amino side chain . With molecular formula C₃₁H₃₈N₄O₆S and a molecular weight of 594.7 g/mol, this crystalline powder (white to off-white) serves as a pre-activated building block for incorporating biotin affinity tags at internal or C-terminal positions during Fmoc solid-phase peptide synthesis (SPPS) . The compound is commercially available at purities ranging from ≥95% to ≥98% by HPLC, with enantiomeric purity specifications reaching ≥99.5% (a/a) .

Why Biotinyl-Lys(Fmoc)-OH Cannot Be Casually Replaced by PEGylated or Spacer-Extended Biotinylation Reagents


The family of Fmoc-compatible biotinylation building blocks exhibits substantial differences in solubility, steric accessibility, spacer length, and cost that preclude simple interchangeability. Biotinyl-Lys(Fmoc)-OH places biotin directly on the ε-amine of lysine with no intervening spacer — a minimal-footprint design that avoids the conformational flexibility and potential non-specific hydrophobic interactions introduced by PEG or aminocaproyl linkers . However, this compact architecture imposes a trade-off: the compound has markedly lower solubility in DMF (<0.05 mmole/mL) compared to PEG-bearing alternatives such as Fmoc-Glu(biotinyl-PEG)-OH (0.5 mmole/mL), which directly impacts automated synthesizer compatibility and coupling efficiency . The choice between these reagents must therefore be driven by the specific demands of the downstream assay — whether the priority is minimal steric bulk at the biotin–streptavidin interface, or maximum synthetic throughput and peptide solubility [1].

Quantitative Differentiation Evidence for Biotinyl-Lys(Fmoc)-OH Against Closest Analogs


DMF Solubility Head-to-Head: Biotinyl-Lys(Fmoc)-OH vs. PEGylated and Spacer-Extended Analogs

Biotinyl-Lys(Fmoc)-OH exhibits DMF solubility of <0.05 mmole/mL, which is at least 10-fold lower than the PEG-bearing alternative Fmoc-Glu(biotinyl-PEG)-OH (0.5 mmole/mL) and comparable to the 6-carbon spacer analog Fmoc-Lys(biotinyl-e-aminocaproyl)-OH (<0.05 mmole/mL) . This solubility limitation is the primary practical challenge differentiating this compound from PEGylated alternatives. However, when a minimal molecular footprint and absence of a flexible linker are required for preserving native peptide–target interactions, the compound's compact biotin presentation justifies managing this solubility constraint through solvent optimization strategies [1].

Solid-phase peptide synthesis Biotinylation reagent solubility Automated SPPS compatibility

Cost Efficiency: Biotinyl-Lys(Fmoc)-OH Offers Substantial Procurement Savings Over PEGylated Alternatives

Biotinyl-Lys(Fmoc)-OH is priced at approximately $60–135 USD per gram from major suppliers, whereas Fmoc-Lys(biotin-PEG4)-OH costs approximately $1,725 USD per gram — representing a ~13- to 29-fold cost premium for the PEGylated analog . The PEG-spacer alternative Fmoc-Glu(biotinyl-PEG)-OH is priced at approximately $1,230 USD per gram [1]. For laboratories synthesizing multiple biotinylated peptide candidates, this cost differential is operationally significant, particularly during exploratory or optimization phases where multiple analogs are prepared in parallel.

Procurement cost analysis Peptide synthesis reagent sourcing Budget-constrained peptide production

G Protein-Coupled Receptor Binding Preservation: Biotinyl-Lys Incorporation Maintains Native Motilin Receptor Affinity

In a direct experimental comparison using porcine motilin and its biotinylated analogs, [Leu¹³, Lys²⁰(Nε-biotinyl)]porcine motilin — synthesized using Nα-Fmoc-Nε-biotinyl-L-lysine as the building block — exhibited an IC₅₀ of 0.89 nM in a rabbit antral smooth muscle homogenate binding assay, compared to 0.76 nM for native porcine motilin [1]. The absence of a spacer between Lys²⁰ and biotin preserved near-native receptor binding affinity, with only a 1.17-fold increase in IC₅₀. The 6-aminohexanoyl spacer analog showed an IC₅₀ of 1.2 nM (1.58-fold increase), demonstrating that the minimal-linker design provides marginal affinity advantage over the spacer-extended version [1].

Receptor pharmacology Biotinylated peptide probes GPCR ligand binding assay

In Vivo Functional Proof: Lys(Biotin)-Modified Exendin-4 Achieves Oral Bioactivity with 9-Fold Stability Enhancement

Biotinylation of exendin-4 at lysine residues using Fmoc-Lys(Biotin)-OH produced orally active GLP-1 receptor agonists. The doubly biotinylated analog DB-Ex-4 (Lys¹²,²⁷-Biotin-Exendin-4) demonstrated 9.0-fold better stability against rat intestinal fluid compared to native exendin-4 [1]. In db/db mice, oral administration of DB-Ex-4 at 1 µg/mouse produced a mean total hypoglycemic degree (HGD) increase of 46.9 ± 1.8%, compared to only 8.8 ± 7.3% for the same dose of native exendin-4 — a 5.3-fold greater glucose-lowering effect [1]. At 10 µg/mouse, DB-Ex-4 increased HGD by 54.3 ± 4.5%.

Oral peptide delivery GLP-1 receptor agonist Biotin-mediated stabilization

Enantiomeric Purity Specification: ≥99.5% (a/a) for L-Lysine Stereochemical Integrity

The Novabiochem® grade of biotinyl-Lys(Fmoc)-OH (Sigma-Aldrich Catalog No. 852097) specifies enantiomeric purity of ≥99.5% (a/a), ensuring that the L-lysine stereochemistry is preserved [1]. This specification exceeds the typical ≥95% HPLC purity threshold and is critical for biological applications where incorporation of the D-enantiomer could alter peptide backbone conformation and target recognition. The D-enantiomer (Fmoc-D-Lys(Biotin)-OH, CAS 110990-09-5) is available as a separate catalog item, enabling controlled stereochemical comparisons . Enantiomeric purity is verified by chiral analytical methods as part of the batch release specification, alongside HPLC assay (≥85.0% area%), TLC (CMA2) purity (≥95%), and identity confirmation by IR spectroscopy [1].

Chiral purity Peptide stereochemistry Quality control specification

Solubility Optimization Protocol: DMF/DIPEA Mixture Enables 75 mg/mL Solubility Without Solvent Substitution

Although biotinyl-Lys(Fmoc)-OH has low solubility in neat DMF, a practical workaround using 80 µL DIPEA per 1 mL DMF achieves dissolution of 75 mg/mL, enabling direct use with HBTU, HATU, or HCTU coupling reagents where DIPEA is already a component of the activation mixture . Alternatively, a 0.1 M solution can be prepared in NMP with heating at 40°C, and a 2:1 (v/v) DCM/NMP mixture has been reported for dissolution [1]. In contrast, the PEGylated alternative Fmoc-Glu(biotinyl-PEG)-OH achieves 0.5 mmole/mL solubility in neat DMF at room temperature without requiring base additives — a quantitative convenience advantage of approximately 3-fold higher molar solubility even after the DIPEA workaround for the target compound .

SPPS solvent optimization Difficult amino acid coupling DMF-based peptide synthesis

Optimal Application Scenarios for Biotinyl-Lys(Fmoc)-OH Based on Quantitative Evidence


GPCR Ligand Probe Development Requiring Minimal Pharmacological Interference

When developing biotinylated peptide probes for G protein-coupled receptor binding assays, the compact, spacer-free biotinyl-Lys modification preserves near-native receptor affinity — as demonstrated by the motilin receptor study where the spacer-free analog exhibited an IC₅₀ of 0.89 nM versus 0.76 nM for native motilin (only 1.17-fold difference) [1]. This scenario applies to receptor localization studies, competitive binding assays, and pharmacological screening where introducing a PEG or aminocaproyl linker could unpredictably alter ligand–receptor interaction kinetics. Researchers should use NMP or DMF/DIPEA solvent systems to manage solubility during SPPS incorporation .

Oral Peptide Therapeutic Development Leveraging Biotin-Mediated Stabilization

For peptide therapeutic programs targeting oral delivery, direct incorporation of biotinyl-Lys residues has been validated to confer 9.0-fold enhanced stability against intestinal enzymatic degradation and enable oral bioavailability — as demonstrated with biotinylated exendin-4 analogs in db/db mice [1]. The 5.3-fold improvement in oral hypoglycemic efficacy over native peptide at equivalent dose establishes a compelling rationale for using this building block in early-stage oral peptide lead optimization, where the absence of a flexible linker may contribute to the observed stabilization effect by limiting protease access to the peptide backbone.

Cost-Sensitive High-Throughput Biotinylated Peptide Library Synthesis

Academic core facilities and biotech laboratories synthesizing large numbers of biotinylated peptide variants for initial screening campaigns benefit from the ~13- to 29-fold cost advantage of biotinyl-Lys(Fmoc)-OH over PEGylated alternatives [1]. At $60–135 per gram versus $1,230–$1,725 per gram for PEG-spacer equivalents, the procurement savings become substantial when synthesizing 50–100 peptide analogs in parallel . The DMF/DIPEA solubility protocol enables integration into standard automated synthesizer workflows without specialized equipment, making this the economically rational choice for exploratory biotinylated peptide libraries.

Enantiomerically Stringent Biological Studies Requiring Documented L-Stereochemistry

For investigations where peptide chirality is critical — including immunogenicity studies, protease substrate specificity profiling, and stereospecific receptor interaction analyses — the Novabiochem® grade of biotinyl-Lys(Fmoc)-OH with documented enantiomeric purity ≥99.5% (a/a) provides quality assurance that observed biological effects are not confounded by D-enantiomer contamination [1]. This specification is particularly important for studies where the D-enantiomer (available separately as Fmoc-D-Lys(Biotin)-OH, CAS 110990-09-5) would produce distinct biological outcomes, enabling rigorous stereochemical controls .

Quote Request

Request a Quote for biotinyl-Lys(Fmoc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.